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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzamide

Cat. No.: B112565

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Amino-4-methoxybenzamide (CsH10N202; Molecular Weight: 166.18 g/mol ).[1]
This document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis, offering a centralized resource for its structural
characterization. The guide encompasses predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for
acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Amino-4-
methoxybenzamide. This data is crucial for the identification and structural elucidation of the
compound.

Table 1: Predicted *H NMR Data

(Predicted for a 400 MHz spectrometer in CDCIs)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
7.78 d 1H Ar-H (H6)
6.28 dd 1H Ar-H (H5)
6.18 d 1H Ar-H (H3)
5.60 (broad s) 2H -NHz (amide)
4.40 (broad s) 2H -NH2 (aromatic amine)
3.79 s 3H -OCHs
Table 2: Predicted **C NMR Data
(Predicted for a 100 MHz spectrometer in CDCIs)
Chemical Shift (ppm) Assignment
1715 C=0 (amide)
164.0 C4 (Ar-C-OCH3)
152.0 C2 (Ar-C-NHz)
132.5 C6 (Ar-CH)
112.0 C1 (Ar-C-C=0)
105.0 C5 (Ar-CH)
98.0 C3 (Ar-CH)
55.5 -OCHs
Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (aromatic and

3450-3300 Strong, Broad amide NHz)

3050-3000 Medium C-H Stretch (aromatic)
2950-2850 Medium C-H Stretch (methyl)

1660 Strong C=0 Stretch (amide 1)

1620 Strong N-H Bend (amide 1)

1600, 1500 Medium C=C Stretch (aromatic ring)
1250 Strong C-O Stretch (aryl ether)

1150 Medium C-N Stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data

(Electron lonization - EI)

m/z Relative Intensity (%) Assignment

166 100 [M]* (Molecular lon)
150 60 [M - NHz]*

149 40 [M - NHs]*

135 80 [M - OCHs]*

122 50 [M - C(=O)NHz]*
107 30 [M - OCHs - COJ*
77 20 [CeHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Actual parameters may need to be optimized based on the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Amino-4-methoxybenzamide is prepared by dissolving 5-20 mg of the solid
sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIs).
[2] The solution is then transferred to a 5 mm NMR tube. *H and 3C NMR spectra are acquired
on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For *H
NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a
typical relaxation delay of 1-5 seconds. For 13C NMR, a greater number of scans is typically
required due to the low natural abundance of the 13C isotope.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be
employed.[4] For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous
mixture is obtained.[4] This mixture is then compressed in a die under high pressure to form a
transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the
spectrum is recorded over a typical range of 4000-400 cm~*. A background spectrum of a pure
KBr pellet is also recorded and subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Electron lonization (El) mass spectra are obtained by introducing a small amount of the volatile
sample into the ion source of the mass spectrometer. The sample is vaporized and then
bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and
fragmentation of the molecule. The resulting positively charged ions are then accelerated and
separated by a mass analyzer according to their mass-to-charge (m/z) ratio. The detector
records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4-methoxybenzamide.
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Spectroscopic Analysis Workflow for 2-Amino-4-methoxybenzamide

Sample Preparation
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Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 2-
Amino-4-methoxybenzamide. The provided data and protocols are intended to facilitate
further research and development involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. MolView [molview.org]
e 2. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
» 3. dergipark.org.tr [dergipark.org.tr]

e 4. Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics -
PMC [pmc.ncbi.nlm.nih.gov]

e 5. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-methoxybenzamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112565#spectroscopic-data-of-2-amino-4-
methoxybenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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